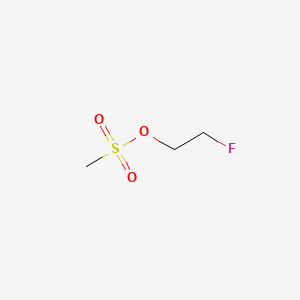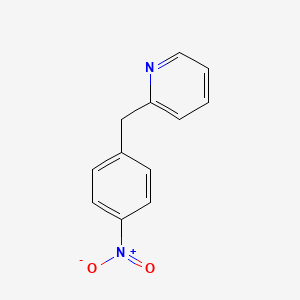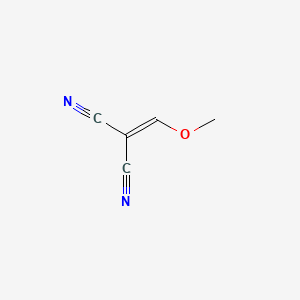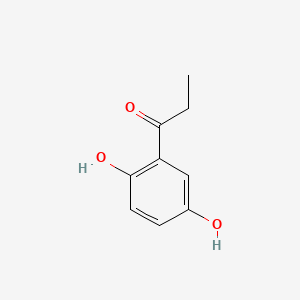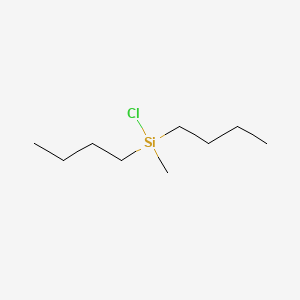![molecular formula C12H12O5 B1596243 5-[3,4-(亚甲二氧基)苯基]-5-氧戊酸 CAS No. 87961-41-9](/img/structure/B1596243.png)
5-[3,4-(亚甲二氧基)苯基]-5-氧戊酸
描述
5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid is a useful research compound. Its molecular formula is C12H12O5 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
法医毒理学
在法医毒理学中,该化合物用于鉴定和结构表征合成阿片类药物。 该化合物的结构有助于区分不同的合成阿片类药物,由于非法市场上新精神活性物质 (NPS) 的数量不断增加,这一点至关重要 。这些物质带来的分析挑战使得像 5-[3,4-(亚甲二氧基)苯基]-5-氧戊酸这样的化合物提供的结构解析变得非常宝贵。
神经药理学
该化合物在神经药理学中具有意义,尤其是在研究线粒体自噬及其在抑郁症中的作用方面。 线粒体自噬,即线粒体的选择性自噬,是一个受该化合物影响的过程,可能为缓解抑郁症提供一种新的治疗策略 .
有机合成
在有机合成中,5-[3,4-(亚甲二氧基)苯基]-5-氧戊酸作为反应物参与各种反应。 它在 Petasis 反应、Mannich 型多组分组装和 Suzuki-Miyaura 交叉偶联中起作用,这些反应对于合成复杂有机化合物至关重要 .
精神病学研究
该化合物通过帮助探索抗抑郁药物的机制,为精神病学研究做出了贡献。 它已被证明可以与增强神经发生的受体结合,这是开发抑郁症和其他精神疾病治疗方法的重要因素 .
药物开发
5-[3,4-(亚甲二氧基)苯基]-5-氧戊酸在药物开发中作为关键中间体被应用。 它被用于合成心血管药物和抗炎药,展示了它在药物开发中的多功能性 .
作用机制
Target of Action
It is often used as a biochemical for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Compounds with similar structures have been involved in various reactions such as the petasis reaction, mannich-type multicomponent assembly, suzuki-miyaura cross-coupling, oxidative heck reaction, and intramolecular alder-ene and pictet-spengler reactions .
Result of Action
Compounds with similar structures have shown antidepressant effects through the tspo-mediated mitophagy signaling pathway .
生化分析
Biochemical Properties
5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. The compound has been shown to modulate the activity of antioxidant enzymes, thereby influencing the cellular redox state . Additionally, it interacts with proteins involved in signal transduction pathways, affecting their phosphorylation status and activity .
Cellular Effects
5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the mitophagy pathway, which is crucial for maintaining mitochondrial health and function . It also impacts gene expression by altering the transcriptional activity of specific genes involved in stress responses and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), resulting in the activation of downstream signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function and stress responses . At higher doses, it can induce toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound undergoes phase I and phase II metabolism, including oxidation, reduction, and conjugation reactions . These metabolic pathways are crucial for the compound’s bioavailability and activity within the body .
Transport and Distribution
The transport and distribution of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it influences mitochondrial function and health . This localization is essential for the compound’s role in modulating cellular metabolism and stress responses .
属性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c13-9(2-1-3-12(14)15)8-4-5-10-11(6-8)17-7-16-10/h4-6H,1-3,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIGQTZWMXLWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343600 | |
| Record name | 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87961-41-9 | |
| Record name | 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


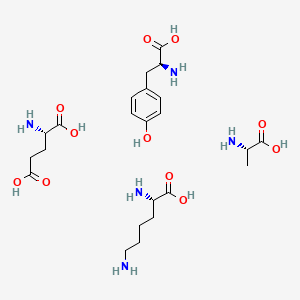

![Benzo[kl]xanthene](/img/structure/B1596164.png)

